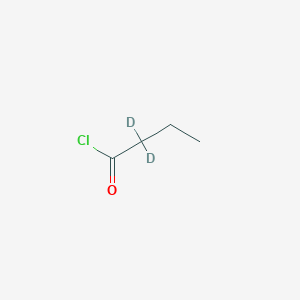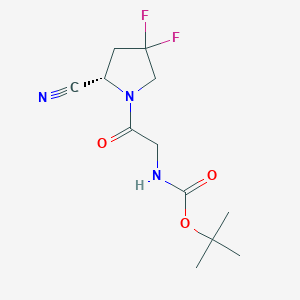
2-(1,3-噻唑-5-基)嘧啶-4-胺
描述
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is a small molecule . It belongs to the class of organic compounds known as aminopyrimidines and derivatives . These are organic compounds containing an amino group attached to a pyrimidine ring .
Molecular Structure Analysis
The molecular structure of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine consists of a pyrimidine ring attached to a thiazole ring . The molecular weight is 178.22 .科学研究应用
抗菌活性
噻唑衍生物,包括“2-(1,3-噻唑-5-基)嘧啶-4-胺”,因其抗菌特性而被研究。 这些化合物可以抑制各种细菌和真菌的生长,使其成为开发新型抗生素和抗真菌剂的潜在候选药物 .
抗癌潜力
研究表明,噻唑衍生物可能具有抗癌活性。 它们可以干扰癌细胞的增殖,并可能诱导凋亡,即阻止癌细胞生长的程序性细胞死亡 .
抗炎和止痛作用
噻唑化合物在治疗炎症和疼痛方面显示出希望。 它们可以调节身体的炎症反应并减轻疼痛,表明它们可用于开发抗炎和止痛药物 .
抗糖尿病应用
噻唑核存在于几种抗糖尿病药物中。 它通过影响胰岛素释放或胰岛素敏感性来调节血糖水平,为开发新型抗糖尿病药物提供了一条途径 .
神经保护特性
噻唑衍生物因其神经保护特性而被探索。 它们可能通过影响大脑中的各种生化途径来提供针对阿尔茨海默病等神经退行性疾病的保护 .
未来方向
作用机制
Target of Action
The primary target of the compound 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine is Biotin Carboxylase , an enzyme found in Escherichia coli . Biotin Carboxylase plays a crucial role in fatty acid synthesis and energy production in the cell .
Mode of Action
It is known that the compound interacts with its target, biotin carboxylase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the enzyme’s function, thereby affecting the metabolic processes it is involved in .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine are those involving Biotin Carboxylase. This enzyme is part of the fatty acid synthesis pathway and the citric acid cycle, both of which are essential for energy production in the cell . By interacting with Biotin Carboxylase, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine could potentially disrupt these pathways, leading to downstream effects on cellular metabolism .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The molecular and cellular effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine’s action would depend on its interaction with Biotin Carboxylase. If the compound inhibits the enzyme, it could lead to a decrease in fatty acid synthesis and energy production in the cell . This could potentially result in growth inhibition or other cellular effects .
Action Environment
The action, efficacy, and stability of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine could be influenced by various environmental factors. For instance, the compound’s activity could be affected by the pH, temperature, and presence of other molecules in its environment .
生化分析
Biochemical Properties
2-(1,3-Thiazol-5-yl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to bind with kinases, which are crucial in phosphorylation processes. This binding can either inhibit or activate the enzyme, depending on the specific kinase and the context of the interaction . Additionally, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
Cellular Effects
The effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involved in cell growth and apoptosis. By modulating the activity of specific kinases and transcription factors, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function . For example, in cancer cells, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine may induce apoptosis by disrupting the balance of pro- and anti-apoptotic signals .
Molecular Mechanism
At the molecular level, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex . Additionally, 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine remains stable under standard laboratory conditions for extended periods, but its activity may diminish over time due to gradual degradation . Long-term exposure to this compound in vitro has been associated with sustained changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 2-(1,3-Thiazol-5-yl)pyrimidin-4-amine vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects are often observed, where a specific dosage range is required to achieve the desired therapeutic outcome without adverse effects .
属性
IUPAC Name |
2-(1,3-thiazol-5-yl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c8-6-1-2-10-7(11-6)5-3-9-4-12-5/h1-4H,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJNYFKNYCSENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1N)C2=CN=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-Butyl (1-formyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1380574.png)
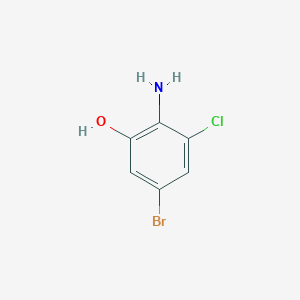
![(8-Methyl-1-oxa-8-azaspiro[4.5]decan-3-yl)methanol](/img/structure/B1380577.png)
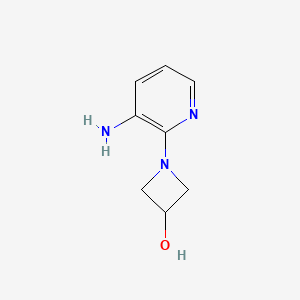
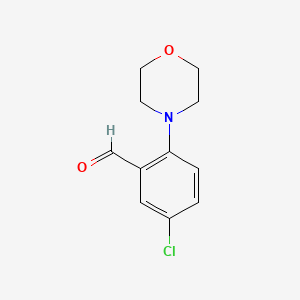

![Acetic acid, 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)oxy]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B1380583.png)


